N,N-Dimethyl-1H-pyrazolo[3,4-C]pyridin-7-amine
Description
N,N-Dimethyl-1H-pyrazolo[3,4-C]pyridin-7-amine is a heterocyclic compound featuring a pyrazolo[3,4-C]pyridine core substituted with a dimethylamine group at the 7-position.
Properties
CAS No. |
918882-21-0 |
|---|---|
Molecular Formula |
C8H10N4 |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
N,N-dimethyl-1H-pyrazolo[3,4-c]pyridin-7-amine |
InChI |
InChI=1S/C8H10N4/c1-12(2)8-7-6(3-4-9-8)5-10-11-7/h3-5H,1-2H3,(H,10,11) |
InChI Key |
ZBUAZODSTKWZTR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC2=C1NN=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 3-Aminopyrazole Derivatives
3-Aminopyrazole derivatives serve as precursors for pyridine ring formation. Reaction with 1,3-dicarbonyl compounds (e.g., acetylacetone) in acetic acid under reflux yields the pyrazolo[3,4-C]pyridine core. For example:
Regioselectivity challenges arise with asymmetrical dicarbonyl reactants, but electrophilicity differences between carbonyl groups can be exploited to favor desired isomers. Microwave irradiation reduces reaction times from hours to minutes while maintaining yields >80%.
Diazotization and Cyclization
An alternative route involves diazotization of 2-amino-5-nitropicoline followed by cyclization with phosphorus oxychloride (POCl) to form a chlorinated intermediate. Subsequent reduction and acetylation yield key precursors for functionalization (Figure 1).
Functionalization at Position 7: Introducing the Dimethylamine Group
Position 7 of the pyrazolo[3,4-C]pyridine core is critical for biological activity. Introducing the N,N-dimethylamine moiety requires precise substitution strategies:
Nucleophilic Aromatic Substitution (SN_NNAr)
A 7-chloro intermediate (e.g., 7-chloro-1H-pyrazolo[3,4-C]pyridine) reacts with dimethylamine under elevated temperatures (100–150°C) in polar aprotic solvents like dimethyl sulfoxide (DMSO). Catalytic additives (e.g., CuI) enhance reactivity:
Yields range from 60–75%, with purity confirmed via H NMR ( 2.95 ppm for N(CH)).
Reductive Amination
For substrates bearing a 7-nitro group, reduction to the amine followed by dimethylation offers an alternative pathway. Hydrogenation (H, Pd/C) converts nitro to amine, which is subsequently methylated using methyl iodide (CHI) in the presence of a base (e.g., KCO):
This method avoids harsh conditions but requires careful stoichiometry to prevent over-methylation.
Optimization and Challenges
Regioselectivity in Core Formation
Asymmetric 1,3-dicarbonyl compounds risk forming regioisomers. For example, acetylacetone derivatives yield >80% desired product when the more electrophilic carbonyl is positioned para to the pyrazole nitrogen. Solvent choice (e.g., acetic acid vs. methanol) further modulates selectivity.
Steric and Electronic Effects in Substitution
Bulky substituents at position 1 (e.g., benzyl groups) hinder nucleophilic substitution at position 7 due to steric clashes. Electron-withdrawing groups (e.g., nitro) activate the ring for SAr but may necessitate harsher conditions.
Spectroscopic Characterization
Successful synthesis is validated through:
-
Mass Spectrometry : Molecular ion peak at m/z 162.1 ([M+H]).
-
IR Spectroscopy : N-H stretch (3350 cm) absent in dimethylated product, confirming substitution.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| SAr with 7-Cl | 75 | 98 | High regioselectivity | Requires chlorinated intermediate |
| Reductive Amination | 65 | 95 | Avoids harsh substitution conditions | Multi-step, risk of over-methylation |
| Microwave-Assisted | 85 | 99 | Rapid reaction times | Specialized equipment required |
Industrial and Environmental Considerations
Scale-up challenges include solvent recovery (e.g., DMSO) and managing exothermic reactions during cyclocondensation. Green chemistry approaches, such as aqueous-phase reactions or catalytic recycling, remain underexplored for this compound .
Chemical Reactions Analysis
Functionalization Reactions
The compound undergoes diverse functionalization at key positions (N-1, C-3, C-5, C-7) due to its heterocyclic structure:
Nucleophilic/Electrophilic Substitutions
-
Nucleophilic aromatic substitution : The amine group at C-7 directs electrophiles to C-3 or C-5, depending on substituents .
-
Electrophilic aromatic substitution : Activated aromatic rings enable reactions with electrophiles (e.g., halogens).
Cross-Coupling Reactions
-
Suzuki-Miyaura coupling : Activation of C-3 via borylation enables aryl group incorporation .
-
Buchwald-Hartwig amination : C-5 halides react with amines to form substituted derivatives .
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Suzuki-Miyaura coupling | Pd catalyst, aryl boronic acid | Functionalization at C-3 |
| Buchwald-Hartwig amination | Pd catalyst, amine nucleophile | Substitution at C-5 |
Regioselectivity in Condensation Reactions
The reaction of 5-aminopyrazoles with OKDTAs produces pyrazolo[3,4-b]pyridines with regioselectivity influenced by substituents:
-
Electron-donating groups (e.g., methyl) at N(1) favor formation of 16-series isomers .
-
Steric bulk in OKDTAs (e.g., aryl vs. methyl) alters regiochemical outcomes .
Role of Acid Catalysts
Screening of acid catalysts (e.g., F3CCO2H, PTSA) reveals optimal conditions for condensation:
-
F3CCO2H (0.3–1.0 equiv) provides yields up to 89% for pyrazolo[3,4-b]pyridines .
-
PTSA (1.0 equiv) achieves 82% yield but requires longer reaction times .
Substituent Effects on Reactivity
-
C(3) substituents : Thiophenyl groups enhance electron donation, favoring specific regioisomers .
-
N(1) substituents : Electron-donating groups (e.g., methyl) direct nucleophilic attacks to C-3 .
Characterization via Spectroscopy
NMR data for related pyrazolo[3,4-b]pyridines show:
Comparison of Reaction Conditions
| Parameter | OKDTA 15a | OKDTA 15b |
|---|---|---|
| Electrophilicity | Higher (ester group) | Lower (methyl group) |
| Regioselectivity | Favors 16-series | Favors 17-series |
| Yielding Conditions | F3CCO2H (0.3–1.0 equiv) | F3CCO2H (0.3–1.0 equiv) |
This compound’s reactivity is governed by its heterocyclic structure and substituent effects, enabling diverse synthetic applications. Its potential in medicinal chemistry is further supported by functionalization strategies that enhance biological activity .
Scientific Research Applications
Synthesis of N,N-Dimethyl-1H-pyrazolo[3,4-C]pyridin-7-amine
The synthesis of this compound typically involves multi-step synthetic routes that allow for functionalization at various positions on the pyrazolo[3,4-C]pyridine scaffold. Recent studies demonstrate the utility of Suzuki-Miyaura cross-coupling reactions and other methods to create derivatives with enhanced biological activities .
Anticancer Properties
This compound and its derivatives have shown significant anticancer activity through mechanisms such as:
- Inhibition of Tubulin Polymerization : Compounds in this class have been identified to disrupt microtubule formation, which is crucial for cancer cell proliferation .
- Apoptosis Induction : Studies indicate that these compounds can trigger apoptotic pathways in various cancer cell lines .
Antiviral and Antibacterial Activities
Research has revealed that pyrazolo[3,4-C]pyridine derivatives exhibit potent antiviral and antibacterial properties. They have been shown to inhibit key enzymes involved in viral replication and bacterial growth .
Neurological Applications
Recent findings suggest that certain derivatives of this compound may bind selectively to amyloid plaques associated with Alzheimer’s disease. This opens avenues for developing diagnostic probes for Alzheimer's .
Antitumor Efficacy in Breast Cancer Models
A study evaluated the efficacy of a series of pyrazolo[3,4-C]pyridine derivatives in mouse models of breast cancer. The results indicated significant tumor growth inhibition and apoptosis induction .
Selective Binding to Amyloid Plaques
In another study, compounds based on the pyrazolo[3,4-C]pyridine scaffold were tested for their ability to bind amyloid plaques in brain slices from Alzheimer’s patients. The compounds demonstrated high selectivity and binding affinity, suggesting potential as diagnostic agents .
Data Tables
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1H-pyrazolo[3,4-C]pyridin-7-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound may interact with cellular pathways involved in inflammation or cell proliferation, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The pyrazolo-pyridine/pyrimidine core is common among analogs, but substituents and fused rings significantly alter properties:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The dimethylamine group in the target compound is electron-donating, which may enhance nucleophilic reactivity compared to halogenated analogs (e.g., 7a’s iodo substituent) .
- Lipophilicity : Chlorophenyl (7a) and phenyl (35a) substituents increase hydrophobicity, whereas pyridinylmethyl (10) or dimethylamine groups balance solubility and membrane permeability .
- Aromatic Interactions : Fused triazine (10) or pyrimidine (35a) rings enhance π-π stacking, critical for binding to aromatic residues in biological targets .
Physicochemical Properties
Biological Activity
N,N-Dimethyl-1H-pyrazolo[3,4-C]pyridin-7-amine is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological effects, and potential therapeutic applications of this compound based on recent research findings.
1. Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of 5-aminopyrazole derivatives with appropriate carbonyl compounds. The resulting structure features a fused pyrazole and pyridine ring system, which is crucial for its biological activity. Recent studies have reported various synthetic routes that yield high purity and yield of this compound, often utilizing techniques such as nucleophilic substitution and cyclization reactions .
2. Biological Activity Overview
This compound exhibits a range of biological activities that include:
- Anticancer Activity : Research indicates that derivatives of pyrazolo[3,4-b]pyridines can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, compounds within this class have shown significant cytotoxicity against various cancer cell lines including HeLa and MCF7, with IC50 values often in the low micromolar range . Specifically, structural modifications at key positions (like 5 or 7) can enhance their anticancer potency.
- Enzyme Inhibition : This compound has been identified as an inhibitor of several important enzymes such as phosphodiesterase and neutrophil elastase. These targets are critical in various physiological processes including inflammation and cancer progression .
- Antiviral and Antibacterial Properties : Some studies have highlighted the potential of pyrazolo[3,4-b]pyridines as antiviral agents against specific viral infections and as antibacterial agents . The mechanisms often involve interference with viral replication or bacterial growth.
The biological effects of this compound can be attributed to its ability to interact with multiple molecular targets:
- Cell Cycle Arrest : Compounds in this class have been shown to induce cell cycle arrest at various phases (G1/S or G2/M) depending on their structure. For example, one study reported that specific derivatives caused G2/M phase arrest in MCF7 cells .
- Induction of Apoptosis : The compound promotes apoptosis through intrinsic pathways involving mitochondrial dysfunction and activation of caspases . This is often accompanied by increased reactive oxygen species (ROS) levels.
4. Case Studies
Several case studies illustrate the efficacy of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 2.59 | Induces apoptosis |
| Study B | MCF7 | 4.66 | Cell cycle arrest at G2/M |
| Study C | HCT-116 | 1.98 | Inhibits tubulin polymerization |
These studies demonstrate the compound's potential as a therapeutic agent in oncology.
5. Future Directions
The ongoing research into this compound suggests several avenues for future exploration:
- Structure-Activity Relationship (SAR) Studies : Further investigations into the SAR will help optimize the potency and selectivity of this compound against specific targets.
- In Vivo Studies : Transitioning from in vitro findings to in vivo models will be crucial for assessing the therapeutic potential and safety profile.
- Combination Therapies : Exploring the efficacy of this compound in combination with existing therapies could enhance treatment outcomes for resistant cancer types.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
